molecular formula C19H22N2O4S B3016712 3-(3,4-dimethoxyphenyl)-1-(methylsulfonyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazole CAS No. 710986-58-6

3-(3,4-dimethoxyphenyl)-1-(methylsulfonyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazole

Cat. No.: B3016712
CAS No.: 710986-58-6
M. Wt: 374.46
InChI Key: BJRZRMRCGMKIFU-UHFFFAOYSA-N
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Description

The compound 3-(3,4-dimethoxyphenyl)-1-(methylsulfonyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazole (molecular formula: C₁₉H₂₂N₂O₆S; molecular weight: 406.5 g/mol) is a pyrazoline derivative characterized by a 3,4-dimethoxyphenyl group at position 3, a methylsulfonyl substituent at position 1, and an o-tolyl (2-methylphenyl) moiety at position 5 of the pyrazoline ring . Structural studies of analogous pyrazoline derivatives (e.g., planar pyrazoline rings in sulfonyl-containing compounds) suggest conformational rigidity, which may optimize target binding .

Properties

IUPAC Name

5-(3,4-dimethoxyphenyl)-3-(2-methylphenyl)-2-methylsulfonyl-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-13-7-5-6-8-15(13)17-12-16(20-21(17)26(4,22)23)14-9-10-18(24-2)19(11-14)25-3/h5-11,17H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJRZRMRCGMKIFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CC(=NN2S(=O)(=O)C)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3,4-dimethoxyphenyl)-1-(methylsulfonyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazole (CAS Number: 1797385-28-4) is a member of the pyrazole family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects, supported by recent research findings and case studies.

Chemical Structure and Properties

  • Molecular Formula : C19H22N2O4S
  • Molecular Weight : 374.46 g/mol
  • Structural Features : The compound features a pyrazole ring substituted with a methylsulfonyl group and dimethoxyphenyl and o-tolyl moieties, contributing to its biological activity.

Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of pyrazoles exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have shown:

  • Inhibition of Cytokines : Research indicates that certain derivatives can inhibit tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels by up to 85% at concentrations as low as 10 µM. This effect is comparable to the standard anti-inflammatory drug dexamethasone .
CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)Concentration (µM)
Tested Compound61–8576–9310
Dexamethasone76861

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial and fungal strains. In vitro studies have shown:

  • Broad-Spectrum Activity : Compounds in the pyrazole class have been tested against E. coli, Bacillus subtilis, and fungi like Aspergillus niger. Results indicated promising antimicrobial effects at concentrations around 40 µg/mL .
MicroorganismActivity ObservedConcentration (µg/mL)
E. coliEffective40
Bacillus subtilisEffective40
Aspergillus nigerEffective40

Anticancer Activity

The potential anticancer effects of pyrazole derivatives are also noteworthy. Studies have suggested that modifications to the pyrazole structure can enhance cytotoxicity against various cancer cell lines. For example:

  • Cell Line Testing : Some derivatives exhibited significant cytotoxic effects against breast cancer cells (MCF-7) and lung cancer cells (A549), with IC50 values indicating effectiveness at low concentrations .

Case Studies

  • Synthesis and Evaluation of Pyrazole Derivatives :
    A study synthesized several novel pyrazole derivatives, including those with methylsulfonyl substitutions. These were evaluated for their anti-inflammatory and antimicrobial activities using standard assays. The most effective compounds showed up to 93% inhibition of IL-6, highlighting the therapeutic potential of this class of compounds .
  • In Vivo Studies :
    Animal models have been employed to assess the anti-inflammatory effects of pyrazole derivatives in conditions such as arthritis. Results indicated a reduction in paw edema comparable to traditional NSAIDs, suggesting that these compounds could serve as alternative treatments for inflammatory diseases .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazoline Derivatives

Compound Name / Substituents R₁ (Position 1) R₃ (Position 3) R₅ (Position 5) Key Features
Target Compound Methylsulfonyl 3,4-Dimethoxyphenyl o-Tolyl (2-methylphenyl) High lipophilicity, planar ring
5-(4-Chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole Phenyl 3,4-Dimethoxyphenyl 4-Chlorophenyl Chlorine enhances electronic effects; DFT-confirmed HOMO-LUMO gap
3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde Carbaldehyde 4-Fluorophenyl Phenyl Fluorine increases polarity; crystallographically confirmed planar structure
1-(4-Methyl-phenylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazole 4-Methylphenylsulfonyl Phenyl Phenyl Methylsulfonyl analog; planar ring geometry

Key Observations :

  • Aromatic Substituents : The 3,4-dimethoxyphenyl group (target compound) provides electron-donating methoxy groups, contrasting with electron-withdrawing chlorine () or fluorine ().

Electronic and Spectroscopic Properties

Table 2: DFT and Experimental Data for Selected Compounds

Compound HOMO-LUMO Gap (eV) UV-Vis λₘₐₓ (nm) IR Stretching (cm⁻¹) Source
Target Compound Not reported Not available S=O (~1350), C-N (~1250)
5-(4-Chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-phenyl-... 4.12 (DFT) 290, 330 OCH₃ (~2840), C-Cl (~750)
3-(4-Fluorophenyl)-5-phenyl-... 3.98 (DFT) 280, 310 C=O (~1680), C-F (~1220)

Analysis :

  • Methoxy and sulfonyl groups in the target compound likely redshift UV-Vis absorption compared to fluorinated analogues due to extended conjugation .
  • IR spectra confirm functional groups (e.g., sulfonyl S=O in target vs. carbonyl C=O in ) .

Table 3: Bioactivity Comparison

Compound Target Activity IC₅₀ / Inhibition % Reference
Target Compound DEN2 NS2B/NS3 protease inhibition* Not quantified
1-Phenyl-5-[4-(piperidin-1-yl)phenyl]-3-(3,4-dimethoxyphenyl)-... AChE inhibition 38–41% at 10 µM
5-(2-Fluorophenyl)-3-(3,4-dimethoxyphenyl)-1-phenyl-... DEN2 NS2B/NS3 protease inhibition Docking score: -8.2 kcal/mol
Thiazole-pyrazoline hybrids () MCF-7 cell proliferation inhibition IC₅₀: 12–18 µM

Key Findings :

  • The target compound’s methylsulfonyl group may improve protease binding via polar interactions (e.g., with His51/Asp75 in DEN2 NS2B/NS3) compared to fluorophenyl analogues .
  • Anticancer Potential: Thiazole-pyrazoline hybrids () exhibit cytotoxicity, but the target compound’s o-tolyl group may reduce solubility, limiting efficacy .

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